Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate is a complex organic compound that features a thiophene ring, a piperidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Acetylation and Esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of acid catalysts like sulfuric acid or hydrochloric acid to facilitate esterification.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and prevent side reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the ester group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Reduced piperidine derivatives, reduced esters.
Substitution Products: Halogenated thiophene derivatives, alkylated piperidine derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Chemical Synthesis: Utilized in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate can be compared with other similar compounds:
Similar Compounds: Thiophene derivatives, piperidine derivatives, other ethyl esters.
Uniqueness: The combination of a thiophene ring, piperidine ring, and ethyl ester group in a single molecule provides unique structural and functional properties that may not be present in other compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry.
Properties
IUPAC Name |
ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-15(19)10-16-14(18)11-17-7-5-12(6-8-17)13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMYWYPRNFCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCC(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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